

# In-Depth Technical Guide: Research Applications of CAS Number 104173-41-3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

1-[3-

Compound Name: *(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid*

Cat. No.: B178994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Compound: 1-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid

The compound identified by CAS number 104173-41-3 is 1-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid. This molecule serves as a key structural scaffold in the development of potent enzyme inhibitors with significant therapeutic potential. Its primary area of research application lies in the modulation of the endocannabinoid system, specifically through the inhibition of Fatty Acid Amide Hydrolase (FAAH).

This technical guide provides a comprehensive overview of the research applications, experimental methodologies, and signaling pathways associated with this compound and its derivatives.

## Primary Research Application: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Derivatives of 1-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid, particularly its amide analogues, have been extensively investigated as inhibitors of Fatty Acid Amide Hydrolase

(FAAH). FAAH is an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. By inhibiting FAAH, these compounds prevent the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This mechanism of action is being explored for the treatment of various conditions, including pain, inflammation, anxiety, and other central nervous system disorders.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The trifluoromethyl group on the phenyl ring and the cyclopropane moiety are key structural features that contribute to the inhibitory potency and selectivity of these compounds.[\[6\]](#) The cyclopropane ring, in particular, introduces conformational rigidity, which can be advantageous for binding to the active site of the enzyme.

Some research has also explored the potential for dual-target inhibition, where derivatives of this scaffold act on both FAAH and cyclooxygenase (COX) enzymes, offering a novel approach to treating pain and inflammation with potentially reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

## Quantitative Data on Related FAAH Inhibitors

While specific quantitative data for the parent carboxylic acid (CAS 104173-41-3) is not readily available in the reviewed literature, extensive structure-activity relationship (SAR) studies have been conducted on its amide derivatives. The following table summarizes the inhibitory potencies of some representative FAAH inhibitors with similar structural motifs.

| Compound    | Name/Reference                                                                                   | Structure | Target | IC50 / Ki                                                   | Species       | Notes                                                                                                     |
|-------------|--------------------------------------------------------------------------------------------------|-----------|--------|-------------------------------------------------------------|---------------|-----------------------------------------------------------------------------------------------------------|
| PF-3845     | Piperidine urea derivative with a p-trifluoromethylphenyl ether                                  |           | FAAH   | $Ki = 0.23 \mu M$<br>$(k_{inact}/Ki = 16,000 M^{-1}s^{-1})$ | Human         | A potent and selective covalent inhibitor. <a href="#">[6]</a>                                            |
| PF-04457845 | N-pyridazin-3-yl-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxamide |           | FAAH   | $IC50 = 7.2 nM$                                             | Human         | A highly potent and selective covalent inhibitor that has been in clinical trials.<br><a href="#">[3]</a> |
| URB597      | [3-(3-Carbamoylphenyl)phenyl] N-cyclohexylcarbamate                                              |           | FAAH   | $IC50 = 4.6 nM$                                             | Rat           | A well-studied irreversible FAAH inhibitor. <a href="#">[7]</a>                                           |
| Carpro-AM1  | 2-(6-Chloro-9H-carbazol-2-yl)-N-(3-methylpyridin-2-yl)propenamide                                |           | FAAH   | $IC50 = 94 nM$                                              | Rat           | A dual FAAH/COX inhibitor.                                                                                |
| LY2183240   | Aryl urea derivative                                                                             |           | FAAH   | $IC50 = 12 nM$                                              | Not Specified | Initially described as an anandamide                                                                      |

transport  
inhibitor.[\[7\]](#)

---

## Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against FAAH. This protocol is based on fluorometric methods described in the literature for testing FAAH inhibitors.

### In Vitro Fluorometric FAAH Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of test compounds against FAAH.
2. Materials:
  - Recombinant human or rat FAAH enzyme
  - FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
  - Test compound (e.g., a derivative of 1-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid) dissolved in DMSO
  - Fluorogenic FAAH substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
  - Positive control inhibitor (e.g., URB597)
  - 96-well black microplate
  - Fluorescence plate reader
3. Procedure: a. Reagent Preparation: i. Prepare serial dilutions of the test compound and the positive control in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. ii. Prepare a working solution of the FAAH enzyme in pre-chilled FAAH Assay Buffer. iii. Prepare a working solution of the AAMCA substrate in FAAH Assay Buffer.
4. Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Determine the percentage of inhibition for each

concentration of the test compound compared to the control wells (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Visualizations

### Signaling Pathway of FAAH Inhibition



[Click to download full resolution via product page](#)

Caption: Signaling pathway illustrating the effect of FAAH inhibition by a derivative of CAS 104173-41-3.

## Experimental Workflow for FAAH Inhibitor Screening



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fatty acid amide hydrolase inhibitors: a patent review (2009-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury [mdpi.com]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Research Applications of CAS Number 104173-41-3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178994#cas-number-104173-41-3-research-applications>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)